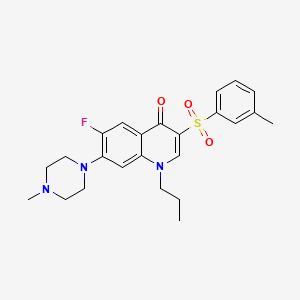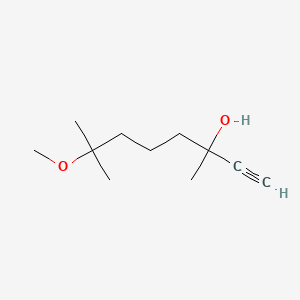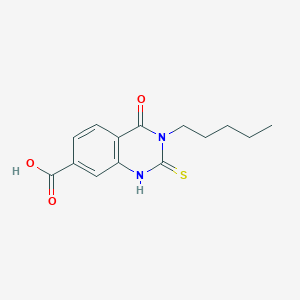
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Pharmacokinetics
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one, as part of compounds like SB-649868, demonstrates significant roles in metabolism and pharmacokinetics. The compound SB-649868 is an orexin 1 and 2 receptor antagonist being studied for treating insomnia. It is extensively metabolized in the body, with its elimination primarily through feces, and to a lesser extent, urine. Notably, its metabolism involves oxidation of the benzofuran ring, leading to various metabolites. The compound also exhibits a notably longer half-life for plasma radioactivity compared to the unchanged SB-649868, indicating the presence of slowly cleared metabolites. The study of the disposition of this compound reveals insights into its metabolic pathways and the role of its metabolites in drug elimination and effectiveness (Renzulli et al., 2011).
Receptor Occupancy and Drug Development
The compound's relevance extends to drug development, particularly in the field of receptor occupancy and therapeutic applications. For instance, in the study of the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, a critical component in the pathophysiology and treatment of anxiety and depression, derivatives of this compound have been employed. This highlights its potential in developing treatments for mental health conditions, as these receptors are targets for novel drug development (Rabiner et al., 2002).
Enhancing Bioavailability and Nutrient Absorption
The compound's derivatives are also instrumental in enhancing the bioavailability and absorption of nutrients and medications. Piperine, a derivative, has been shown to improve the absorption of iron when co-administered with it. This application is particularly beneficial in physically active individuals, where maintaining adequate iron levels is crucial for performance and recovery. The bioavailability enhancement properties of piperine represent a significant advancement in nutritional supplementation and therapy (Fernández-Lázaro et al., 2020).
Role in Disease Treatment and Management
Further applications are seen in disease treatment and management. The compound's derivatives, through their actions on various receptors and metabolic pathways, play roles in managing conditions like Parkinson's disease, HIV, and other significant health issues. These derivatives contribute to understanding disease mechanisms and developing therapeutic strategies, underscoring the compound's versatility and importance in medical research (Langston et al., 1983), (Balani et al., 1995).
特性
IUPAC Name |
3-(piperidine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-10-4-7-16-8-9(12-10)11(15)13-5-2-1-3-6-13/h9H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYTZGMPCIINOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)
![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)
![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)

![2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2817961.png)
![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)


